molecular formula C13H10O2 B104022 2-Hydroxybenzophenone CAS No. 117-99-7

2-Hydroxybenzophenone

Cat. No.: B104022
CAS No.: 117-99-7
M. Wt: 198.22 g/mol
InChI Key: HJIAMFHSAAEUKR-UHFFFAOYSA-N
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Description

2-Hydroxybenzophenone is an organic compound with the molecular formula C13H10O2. It is a derivative of benzophenone, characterized by the presence of a hydroxyl group at the ortho position relative to the carbonyl group. This compound is widely recognized for its applications as a UV absorber in sunscreens and other cosmetic products due to its ability to absorb ultraviolet light and protect the skin from harmful radiation .

Mechanism of Action

Target of Action

2-Hydroxybenzophenone (HBP) primarily targets the ultraviolet (UV) radiation . It is used as a UV absorber in various applications due to its ability to absorb harmful UV radiation and dissipate it in a harmless manner .

Mode of Action

The mode of action of HBP involves excited-state intramolecular proton transfer (ESIPT) . When HBP absorbs UV light, it transforms into an excited state. The hydroxyl proton then rapidly transfers to the carbonyl oxygen through a pre-existing intramolecular hydrogen bond . This rapid intramolecular proton transfer is considered to be the origin of photochemical stability in a number of aromatic and heterocyclic compounds .

Biochemical Pathways

The primary biochemical pathway affected by HBP is the intramolecular hydrogen bonding (IHB) pathway . The IHB in HBP and its derivatives has been studied using density functional theory calculations . The nature of IHB and the electronic structure of the chelated ring system are influenced by the substitution effects .

Pharmacokinetics

It is known that hbp can be absorbed through human skin, leading to potential bioaccumulation in wildlife and humans .

Result of Action

The result of HBP’s action is the photostabilization of the compounds it is applied to . By absorbing UV light and dissipating the absorbed energy in a harmless manner, HBP prevents the degradation of these compounds . This makes HBP a valuable component in applications like sunscreens and polymer stabilizers .

Action Environment

The action of HBP is influenced by environmental factors such as the intensity of UV radiation and the presence of other compounds. For example, HBP derivatives exhibit a broad emission spectrum when excited at low excitation energy, indicating their ESIPT character . By increasing the excitation energy, dual emission with a high-energy band and a low-energy band is obtained in all three molecules . This suggests that the action, efficacy, and stability of HBP can be influenced by changes in its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxybenzophenone can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar Friedel-Crafts acylation methods. The process involves the use of phenol and benzoyl chloride, with aluminum chloride as the catalyst. The reaction mixture is heated to around 80-100°C, and the product is isolated through distillation and purification steps .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxybenzophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Aminobenzophenone
  • 2-Benzoylbenzoic acid
  • 3-Hydroxybenzophenone
  • 4-Hydroxybenzophenone
  • 9-Fluorenone
  • 9-Fluorenone-2-carboxylic acid
  • Cyclohexyl phenyl ketone
  • 1,4-Naphthoquinone

Comparison: 2-Hydroxybenzophenone is unique due to its strong UV-absorbing properties and its ability to undergo ESIPT, which makes it highly effective as a photostabilizer. In contrast, other benzophenone derivatives may have different substituents that alter their photophysical properties and applications. For example, 2-Aminobenzophenone and 2-Benzoylbenzoic acid have different functional groups that affect their reactivity and use in various applications .

Properties

IUPAC Name

(2-hydroxyphenyl)-phenylmethanone
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InChI

InChI=1S/C13H10O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,14H
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InChI Key

HJIAMFHSAAEUKR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2O
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Molecular Formula

C13H10O2
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DSSTOX Substance ID

DTXSID5047879
Record name 2-Hydroxybenzophenone
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Molecular Weight

198.22 g/mol
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Physical Description

Powder; mp = 37-39 deg C; [Alfa Aesar MSDS]
Record name 2-Hydroxybenzophenone
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Vapor Pressure

0.00001 [mmHg]
Record name 2-Hydroxybenzophenone
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CAS No.

117-99-7
Record name 2-Hydroxybenzophenone
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Record name 2'-Hydroxybenzophenone
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Record name 2-Hydroxybenzophenone
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Record name Methanone, (2-hydroxyphenyl)phenyl-
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Record name 2-Hydroxybenzophenone
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Record name 2-hydroxybenzophenone
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Record name 2'-HYDROXYBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2HBP provide UV protection?

A1: 2HBP derivatives are well-known for their ability to absorb harmful ultraviolet (UV) radiation, primarily UV-A and UV-B rays. [] This protective effect stems from their ability to undergo a process called excited-state intramolecular proton transfer (ESIPT). Upon absorbing UV light, 2HBP molecules transition to an excited state. In this state, the molecule's structure changes, allowing a proton from the hydroxyl group (-OH) to transfer to the carbonyl group (C=O). This transfer dissipates the absorbed energy as heat, effectively preventing the UV radiation from causing damage to the protected material. [, ]

Q2: Are there other proposed mechanisms of UV stabilization by 2HBP beyond UV screening?

A2: Yes, while UV screening is a primary mechanism, 2HBP may also act as an excited-state quencher. [] This means it can interact with excited state molecules in the material being protected, transferring energy through a non-radiative process and preventing photodegradation. Research utilizing nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR) spectroscopy is being conducted to further understand these additional stabilization mechanisms. []

Q3: What is the molecular formula and weight of 2HBP?

A3: 2HBP has the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol.

Q4: What spectroscopic techniques are used to characterize 2HBP and its derivatives?

A4: Researchers employ a variety of techniques to characterize 2HBP, including:* Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule by analyzing its vibrational modes. [, , ]* Nuclear Magnetic Resonance (NMR) spectroscopy: Gives detailed information about the structure, dynamics, and interactions of molecules, particularly useful in analyzing the ESIPT process. [, , ]* UV-Vis spectroscopy: Measures the absorption and transmission of UV-Vis light, revealing information about electronic transitions and the UV-absorbing properties of 2HBP derivatives. [, , ]* Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation patterns of 2HBP and its derivatives. [, ]* X-ray diffraction (XRD): Used to analyze the crystal structure of 2HBP complexes. [, , ]

Q5: In what materials are 2HBP derivatives commonly used as UV stabilizers?

A5: 2HBP derivatives find extensive use as stabilizers in various polymers, including:* Polypropylene (PP): Protecting against photodegradation caused by UV exposure. [, , ]* Cellulose acetate butyrate (CAB): Enhancing its durability and resistance to UV degradation. []* Polyesters: Improving their lightfastness and preventing discoloration. []

Q6: How does washing affect the photo-oxidation resistance of polypropylene fibers stabilized with 2HBP derivatives?

A6: Washing stabilized polypropylene fibers, whether with aqueous detergents or benzine, can reduce their photo-oxidation resistance. [] This reduction is primarily due to the leaching of stabilizers during the washing process. Higher molecular weight 2HBP derivatives exhibit better resistance to extraction compared to their lower molecular weight counterparts. []

Q7: Can 2HBP derivatives be used as starting materials for the synthesis of other compounds?

A7: Yes, 2HBP derivatives serve as versatile building blocks in organic synthesis. For instance, they are used in the preparation of:* 9-Xanthenones: Oxidation of 2-hydroxybenzophenones with metal salts like manganese(III) acetate or lead tetraacetate can lead to the formation of 9-xanthenones. []* 4-Arylcoumarins: These compounds can be synthesized from 2HBP via a microwave-promoted, one-pot, solvent-free reaction with alkyl malonate in the presence of DBU. This reaction proceeds through Knoevenagel condensation, intramolecular lactonization, and decarboxylation. []* 3-phenyl-1-benzofuran-2-carboxylic acids: These potential inhibitors of ClC-K chloride channels can be synthesized from 2HBP through a one-pot condensation-cyclization reaction. []

Q8: Have any catalytic applications of 2HBP complexes been reported?

A8: Yes, ruthenium(III) unsymmetrical Schiff base complexes incorporating 2HBP have demonstrated catalytic activity in the oxidation of styrene with sodium hypochlorite. [] The primary reaction pathway involves oxidative cleavage of the C=C bond in styrene, resulting in the formation of benzaldehyde. []

Q9: How is computational chemistry used to study 2HBP and its derivatives?

A9: Computational methods provide valuable insights into:* ESIPT mechanism: Density functional theory (DFT) calculations aid in understanding the electronic structures and energy landscapes involved in the ESIPT process, crucial for UV stabilization. [, ]* Structure-activity relationships (SAR): Computational models help predict the relationship between the structure of 2HBP derivatives and their UV absorption properties, guiding the design of more effective UV filters. [, ]

Q10: How do substituents on the 2HBP scaffold influence its UV absorption properties?

A10: The type and position of substituents on the 2HBP ring system significantly impact its UV absorption characteristics:* Electron-donating groups: Generally enhance UV absorption, leading to a redshift in the absorption spectrum (bathochromic shift). [, ]* Electron-withdrawing groups: Can either enhance or diminish UV absorption depending on their position and nature. [, ]

Q11: What strategies can be employed to enhance the stability of 2HBP derivatives in formulations?

A13: Several strategies can be employed, including:* Encapsulation: Encapsulating 2HBP derivatives in a protective matrix, such as cyclodextrins, can shield them from degradation. []* Addition of antioxidants: Antioxidants can scavenge free radicals generated during degradation, improving overall stability. * Control of pH and storage conditions: Storing formulations at a suitable pH and temperature can minimize degradation.

Q12: Are there regulations governing the use of 2HBP derivatives in consumer products?

A12: Yes, the use of 2HBP derivatives, particularly in cosmetics and sunscreens, is subject to regulations that vary by region. These regulations aim to ensure consumer safety by:* Setting limits on the maximum concentration allowed in formulations.* Requiring manufacturers to conduct safety testing.* Monitoring for potential adverse effects and environmental impact.

Q13: What analytical techniques are employed to determine the concentration of 2HBP derivatives in various matrices?

A15: Common analytical techniques include:* High-performance liquid chromatography (HPLC): This method allows for the separation and quantification of 2HBP derivatives in complex mixtures, such as formulations or environmental samples. []* Gas chromatography (GC): This technique can be used for the analysis of volatile 2HBP derivatives. * UV-Vis spectrophotometry: This method relies on the characteristic UV-Vis absorption of 2HBP derivatives for quantification. [, ]

Q14: What are the potential environmental impacts of 2HBP derivatives?

A16: The widespread use of 2HBP derivatives, particularly in sunscreens and personal care products, raises concerns about their potential impact on the aquatic environment. Studies have shown that some 2HBP derivatives exhibit toxicity to aquatic organisms, even at low concentrations. []

Q15: Are there efforts to mitigate the environmental impact of 2HBP derivatives?

A15: Yes, research is ongoing to:* Develop more environmentally friendly alternatives to 2HBP-based UV filters.* Investigate the biodegradability of 2HBP derivatives.* Develop strategies for removing 2HBP derivatives from wastewater.

Q16: What are the challenges associated with recycling materials containing 2HBP derivatives?

A16: The presence of 2HBP derivatives can complicate the recycling process of polymers. * Contamination: 2HBP derivatives can leach out of the polymer during recycling, contaminating the recycled material. * Thermal degradation: High temperatures used in some recycling processes can degrade 2HBP derivatives, releasing potentially harmful byproducts.

Q17: What research tools and resources are crucial for advancing the understanding and applications of 2HBP derivatives?

A26: Key resources include:* Advanced spectroscopic techniques: NMR, EPR, and time-resolved spectroscopy provide valuable insights into the photochemical behavior of 2HBP derivatives. [, , ]* Computational chemistry software: DFT calculations and molecular dynamics simulations aid in predicting properties and guiding the design of novel derivatives. [, ]* High-throughput screening platforms: These platforms allow for the rapid evaluation of a large number of 2HBP derivatives for desired properties, such as UV absorption, stability, and biodegradability.

Q18: What are some key historical milestones in the research and development of 2HBP derivatives?

A18: Important milestones include:* Discovery of the UV-stabilizing properties of 2HBP derivatives: This discovery opened up a wide range of applications in plastics, coatings, and other materials. * Development of synthetic methods for producing 2HBP derivatives with tailored properties: This development allowed for the fine-tuning of 2HBP derivatives for specific applications. * Growing awareness of the environmental impact of 2HBP derivatives: This awareness has spurred research into more sustainable alternatives and strategies for mitigating environmental damage.

Q19: How does research on 2HBP derivatives intersect with other scientific disciplines?

A28: Research on 2HBP derivatives bridges various fields, including:* Organic chemistry: Synthesis of new derivatives with improved properties. * Photochemistry: Understanding the excited-state behavior and photodegradation mechanisms. [, , ]* Materials science: Developing new UV-stabilized materials with enhanced durability. [, , , ]* Environmental science: Assessing the impact of 2HBP derivatives on the environment and developing mitigation strategies. []

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